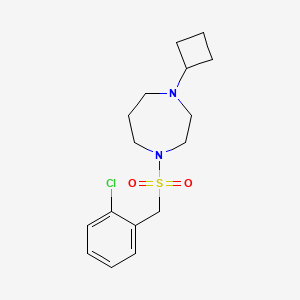
(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, commonly known as DEEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEEP is a pyrrolidinylpyrimidine derivative and is a potent allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs).
Mécanisme D'action
DEEP binds to the allosteric site of α7 (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol and enhances the activity of the receptor. This results in increased calcium influx into the cell, which can lead to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
DEEP has been shown to have various biochemical and physiological effects. It has been shown to enhance cognitive function, reduce inflammation, and improve memory retention. DEEP has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
DEEP has several advantages for use in lab experiments. It is a potent and selective allosteric modulator of α7 (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, which makes it an ideal tool for studying the role of these receptors in various physiological processes. However, DEEP has some limitations in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on DEEP. One area of research could focus on the development of more potent and selective allosteric modulators of α7 (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol. Another area of research could focus on the potential applications of DEEP in the treatment of various neurological disorders. Additionally, research could focus on the potential use of DEEP as a tool for studying the role of α7 (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol in various physiological processes.
Méthodes De Synthèse
The synthesis of DEEP involves the reaction of 1-(6-bromo-pyrimidin-4-yl)-pyrrolidin-3-ol with diethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure DEEP.
Applications De Recherche Scientifique
DEEP has been extensively studied for its potential applications in scientific research. It has been shown to be a potent allosteric modulator of α7 (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, which are involved in various physiological processes, including learning and memory, attention, and inflammation. DEEP has been shown to enhance the activity of α7 (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, which can lead to improved cognitive function and reduced inflammation.
Propriétés
IUPAC Name |
(3S)-1-[6-(diethylamino)pyrimidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-15(4-2)11-7-12(14-9-13-11)16-6-5-10(17)8-16/h7,9-10,17H,3-6,8H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBJTJLPZGWWHR-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=NC(=C1)N2CC[C@@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2606665.png)


![N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2606669.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2606670.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2606675.png)

![3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-5,6-dimethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone](/img/structure/B2606677.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2606678.png)
![N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2606684.png)

![3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2606687.png)
